molecular formula C25H30O4 B584551 (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one CAS No. 71996-13-9

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one

Cat. No.: B584551
CAS No.: 71996-13-9
M. Wt: 394.511
InChI Key: ITVCSVFIMJJFFZ-ROECFKKCSA-N
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Description

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroidal compound. It is characterized by the presence of a benzoyloxy group at the 17th position and an oxaandrostene structure. This compound is part of a class of molecules known for their potential biological and pharmacological activities.

Preparation Methods

The synthesis of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one typically involves multiple steps, including the introduction of the benzoyloxy group and the formation of the oxaandrostene structure. One common synthetic route involves the use of 17beta-hydroxy steroids as starting materials. The hydroxyl group at the 17th position is esterified with benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy derivative. The oxaandrostene structure is then formed through a series of oxidation and cyclization reactions .

Chemical Reactions Analysis

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. It can also influence enzymatic activities and signaling cascades, leading to various biological effects .

Comparison with Similar Compounds

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one can be compared with other similar steroidal compounds, such as:

Properties

IUPAC Name

[(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3/t17-,18-,19-,21-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVCSVFIMJJFFZ-ROECFKKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747132
Record name (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71996-13-9
Record name (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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